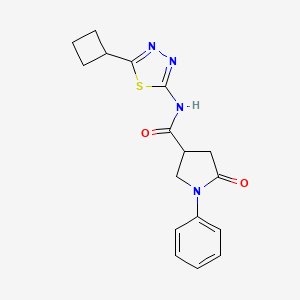![molecular formula C16H13N7OS2 B11008749 N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B11008749.png)
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including pyridyl, thiazolyl, tetrazolyl, and thienyl moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with sodium azide in the presence of a catalyst.
Coupling of the Thienyl Group: The thienyl group can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyridyl moieties.
Reduction: Reduction reactions can occur at the tetrazole ring, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted products with various functional groups.
Scientific Research Applications
N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(2-THIENYL)PROPANAMIDE
- **N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(4-THIENYL)PROPANAMIDE
Uniqueness
N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H13N7OS2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-(tetrazol-1-yl)-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H13N7OS2/c24-15(7-14(11-4-6-25-8-11)23-10-18-21-22-23)20-16-19-13(9-26-16)12-3-1-2-5-17-12/h1-6,8-10,14H,7H2,(H,19,20,24) |
InChI Key |
BVVGUGBKWZXGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CC(C3=CSC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11008666.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11008672.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11008680.png)

![trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11008691.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11008707.png)
![methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11008709.png)
![6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11008710.png)
![(11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B11008714.png)

![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11008731.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11008743.png)
![3-[2-(4a-hydroxy-1-phenyloctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11008746.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11008757.png)
